ML198

Descripción general

Descripción

ML198 es un activador novedoso y chaperón no inhibitorio de la glucocerebrosidasa, una enzima involucrada en la degradación del glucocerebrósido. Este compuesto ha mostrado potencial en el tratamiento de la enfermedad de Gaucher, un trastorno genético caracterizado por la acumulación de glucocerebrósido en las células .

Aplicaciones Científicas De Investigación

ML198 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en la química de clic, particularmente en reacciones de cicloadición azida-alquino catalizadas por cobre

Biología: Estudiado por su papel en la mejora de la translocación de la glucocerebrosidasa a los lisosomas, lo cual es crucial para el tratamiento de la enfermedad de Gaucher

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de trastornos de almacenamiento lisosomal

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y como herramienta en la investigación bioquímica

Mecanismo De Acción

ML198 ejerce sus efectos al unirse a la glucocerebrosidasa y actuar como un chaperón no inhibitorio. Esta unión asegura el plegamiento adecuado de la enzima y facilita su transporte al lisosoma, donde puede realizar su función de degradar el glucocerebrósido. Los objetivos moleculares involucrados incluyen el sitio activo de la glucocerebrosidasa y varias vías celulares relacionadas con el plegamiento y el transporte de proteínas .

Análisis Bioquímico

Biochemical Properties

ML198 interacts with the enzyme glucocerebrosidase (GCase), a lysosomal enzyme responsible for hydrolyzing glucocerebroside . This compound acts as an activator and non-inhibitory chaperone of GCase . It does not inhibit the enzyme’s action, but can facilitate its translocation to the lysosome .

Cellular Effects

This compound increases translocation of GCase to the lysosome in human fibroblasts . This translocation is increased by 20% at a concentration of 5 µM of this compound, compared to 5% of DMSO .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GCase. It acts as an activator and non-inhibitory chaperone of GCase . It does not inhibit the enzyme’s action, but can facilitate its translocation to the lysosome .

Temporal Effects in Laboratory Settings

This compound is stable in D-PBS pH 7.4 at room temperature over 48 hours . It shows promising microsomal stability and Caco-2 permeability, with low water solubility .

Transport and Distribution

This compound shows promising microsomal stability and Caco-2 permeability . This suggests that it may be effectively transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound can facilitate the translocation of GCase to the lysosome .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

ML198 se sintetiza a través de una serie de reacciones químicas que implican la formación de un núcleo heterocíclico. La ruta sintética generalmente involucra los siguientes pasos:

- Formación de la estructura central a través de reacciones de ciclización.

- Introducción de grupos funcionales como grupos alquinos.

- Purificación y caracterización del producto final .

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El proceso también involucra medidas estrictas de control de calidad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de Reacciones

ML198 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos .

Comparación Con Compuestos Similares

ML198 es único en comparación con otros activadores de la glucocerebrosidasa debido a su actividad chaperona no inhibitoria. Los compuestos similares incluyen:

Ambroxol: Otro activador de la glucocerebrosidasa pero con diferentes propiedades de unión.

Isofagomine: Un inhibidor de la glucocerebrosidasa utilizado en la investigación de la enfermedad de Gaucher

This compound destaca por su capacidad de mejorar la translocación enzimática sin inhibir su actividad, convirtiéndolo en un candidato prometedor para aplicaciones terapéuticas .

Propiedades

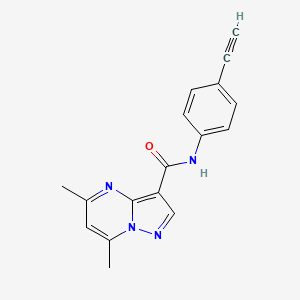

IUPAC Name |

N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-4-13-5-7-14(8-6-13)20-17(22)15-10-18-21-12(3)9-11(2)19-16(15)21/h1,5-10H,2-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZPJBKUFRREQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=C(C=C3)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380716-06-2 | |

| Record name | N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the mechanism of action of ML198?

A: this compound functions as a pharmacological chaperone for glucocerebrosidase (GCase). While the specific interactions at the molecular level haven't been detailed in the provided research, pharmacological chaperones generally bind to and stabilize the target protein, often facilitating its proper folding and trafficking to the lysosome. [] This increase in properly localized and functional GCase is therapeutically relevant for diseases like Gaucher's disease, where GCase deficiency plays a key role.

Q2: Are there any in vitro studies demonstrating the efficacy of this compound?

A: Yes, research has demonstrated that this compound increases GCase activity in cell-based assays. [] While the specific cell lines used haven't been specified in the provided abstracts, this finding suggests that this compound can enhance GCase activity in a cellular context.

Q3: Has the structure-activity relationship (SAR) of this compound been investigated?

A: While the provided research doesn't offer detailed SAR data for this compound specifically, it does mention that the invention encompasses substituted pyrazolopyrimidines and dihydropyrazolopyrimidines. [] This suggests that modifications to the core structure of this compound are being explored to potentially enhance its properties, such as potency and selectivity.

Q4: What information is available on the pharmacokinetic properties of this compound?

A: Limited information is available regarding the ADME profile of this compound within the provided research. [] Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion characteristics. This information is crucial for understanding the compound's behavior in vivo and for guiding potential clinical development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)